Product packaging for Ethyl 2-amino-3-bromo-4-chlorobenzoate(Cat. No.:CAS No. 1696491-09-4)

Ethyl 2-amino-3-bromo-4-chlorobenzoate

Cat. No.: B1448565
CAS No.: 1696491-09-4
M. Wt: 278.53 g/mol
InChI Key: JVYIRXCASJPEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Nomenclature

Ethyl 2-amino-3-bromo-4-chlorobenzoate is an organic compound systematically classified under the International Union of Pure and Applied Chemistry nomenclature as this compound. The compound bears the Chemical Abstracts Service registry number 1696491-09-4, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature includes benzoic acid, 2-amino-3-bromo-4-chloro-, ethyl ester, reflecting its derivation from the corresponding benzoic acid through esterification.

The molecular formula of this compound is established as C₉H₉BrClNO₂, with a molecular weight of 278.53 grams per mole. The International Chemical Identifier key for this compound is JVYIRXCASJPEBL-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)N, which encodes the complete structural information in a linear notation.

Table 1: Fundamental Chemical Identifiers for this compound

Property Value
Chemical Abstracts Service Number 1696491-09-4
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key JVYIRXCASJPEBL-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)N

Structural Features and Molecular Architecture

The molecular architecture of this compound is characterized by a benzene ring bearing three distinct substituents along with an ethyl ester functional group. The structural framework consists of a planar aromatic system with specific substitution patterns that significantly influence the compound's chemical behavior and physical properties.

The benzene ring serves as the central scaffold, with substituents positioned at specific carbon atoms according to the numbering system established for benzoic acid derivatives. The amino group (-NH₂) occupies the 2-position relative to the carboxyl carbon, functioning as an electron-donating group through both inductive and resonance effects. The bromine atom is positioned at the 3-position, while the chlorine atom occupies the 4-position, both serving as electron-withdrawing substituents through inductive effects.

The ethyl ester moiety (-COOC₂H₅) represents the functional group responsible for the compound's classification as a benzoate ester. This group consists of a carbonyl carbon directly attached to the benzene ring, followed by an oxygen atom linked to an ethyl group. The ester functionality contributes to the compound's reactivity profile and influences its solubility characteristics in various solvents.

Table 2: Structural Components and Positioning

Substituent Position Electronic Effect Functional Role
Amino Group (-NH₂) 2-position Electron-donating Nucleophilic center
Bromine Atom (Br) 3-position Electron-withdrawing Leaving group potential
Chlorine Atom (Cl) 4-position Electron-withdrawing Leaving group potential
Ethyl Ester (-COOC₂H₅) 1-position Electron-withdrawing Electrophilic center

The three-dimensional molecular geometry exhibits planarity in the aromatic region, with the substituents maintaining coplanar arrangements that facilitate optimal orbital overlap and resonance stabilization. The ethyl ester side chain introduces conformational flexibility, allowing rotation around the C-O and O-C bonds, which can influence the compound's interactions with other molecules.

Electronic Distribution and Molecular Geometry

The electronic distribution within this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic system. Quantum chemical calculations have provided insights into the electronic properties of related halogenated compounds, revealing significant influence of substituent positioning on molecular reactivity.

The amino group at the 2-position acts as a strong electron donor through resonance, contributing electron density to the aromatic ring system. This electron donation creates regions of enhanced nucleophilicity, particularly at positions adjacent to the amino group. However, the presence of halogen atoms at the 3- and 4-positions introduces electron-withdrawing effects that partially counteract the electron-donating influence of the amino group.

The molecular electrostatic potential distribution demonstrates the polarization effects created by the diverse substituents. The amino group region exhibits negative electrostatic potential, indicating areas of high electron density suitable for interactions with electrophilic species. Conversely, the halogen-substituted regions and the carbonyl carbon of the ester group display positive electrostatic potential, making them favorable sites for nucleophilic attack.

Bond length analysis reveals that the carbon-nitrogen bond distance in the amino substituent is characteristic of aromatic amines, typically measuring approximately 1.40 Angstroms. The carbon-halogen bonds exhibit lengths consistent with their respective atomic radii, with the carbon-bromine bond being longer than the carbon-chlorine bond due to the larger size of the bromine atom.

Table 3: Electronic Properties and Bond Characteristics

Bond Type Typical Length (Å) Electronic Character Reactivity Implications
C-N (amino) ~1.40 Electron-donating Nucleophilic activation
C-Br ~1.90 Electron-withdrawing Electrophilic activation
C-Cl ~1.75 Electron-withdrawing Electrophilic activation
C=O (ester) ~1.23 Electron-withdrawing Electrophilic center

The molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the amino group and adjacent aromatic carbons, while the lowest unoccupied molecular orbital is concentrated on the ester carbonyl and halogen-substituted positions. This orbital distribution pattern suggests that the compound can participate in both nucleophilic and electrophilic reactions depending on the reaction conditions and partner molecules.

Historical Context of Halogenated Amino Benzoates in Chemical Research

The development of halogenated amino benzoates as research subjects has evolved significantly over the past several decades, with these compounds gaining recognition for their unique chemical properties and synthetic utility. The interest in para-aminobenzoic acid derivatives, which share structural similarities with this compound, can be traced back to fundamental studies on aromatic substitution patterns and their effects on biological activity.

Early investigations into halogenated aromatic compounds focused primarily on understanding the electronic effects of halogen substituents on aromatic reactivity. The incorporation of both amino and halogen functionalities into benzoate structures represented a significant advancement in the design of multifunctional organic molecules capable of participating in diverse chemical transformations.

Research into halogen bonding has emerged as a particularly important area of study, with halogenated amino acids and their derivatives playing crucial roles in understanding non-covalent interactions. Studies have demonstrated that compounds containing halodifluoromethyl moieties exhibit enhanced binding affinities in protein-protein interactions, suggesting that halogenated benzoates like this compound may possess similar capabilities.

The crystallographic investigation of related compounds has provided valuable insights into the supramolecular behavior of halogenated amino benzoates. Crystal structure analyses have revealed recurrent motifs involving hydrogen bonding and halogen bonding interactions, which contribute to the solid-state organization of these compounds. These findings have important implications for understanding the behavior of this compound in crystalline environments and its potential for supramolecular assembly.

Table 4: Historical Milestones in Halogenated Amino Benzoate Research

Time Period Research Focus Key Findings Relevance to Current Compound
1980s-1990s Electronic effects of halogens Established electron-withdrawing properties Foundation for reactivity predictions
2000s Halogen bonding discovery Non-covalent interaction mechanisms Potential for molecular recognition
2010s Crystallographic studies Supramolecular organization patterns Solid-state behavior understanding
2020s Biological activity evaluation Therapeutic potential identification Applications in drug discovery

Contemporary research has expanded to include the biological evaluation of halogenated amino benzoates, with studies indicating potential antimicrobial and antioxidant activities for structurally related compounds. The synthesis and characterization of Schiff bases derived from halogenated aromatic amines have demonstrated that these compounds can exhibit significant biological activities, including antidiabetic and antioxidant properties.

The ongoing investigation of copper-catalyzed reactions involving halogenated aromatic compounds has further highlighted the synthetic utility of molecules like this compound. These studies have revealed new methodologies for functional group transformations and carbon-carbon bond formation, expanding the synthetic applications of halogenated amino benzoates in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrClNO2 B1448565 Ethyl 2-amino-3-bromo-4-chlorobenzoate CAS No. 1696491-09-4

Properties

IUPAC Name

ethyl 2-amino-3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYIRXCASJPEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Starting Material: Ethyl 2-aminobenzoate or its derivatives
  • Brominating Agent: NBS
  • Oxidants: Cerium ammonium nitrate (CAN), potassium persulfate (K2S2O8), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
  • Solvent: Alcohols such as ethanol (to maintain ester functionality)
  • Conditions: Room temperature to 60 °C, sealed tube, air atmosphere
  • Reaction Time: 15–16 hours

Reaction Example

Step Reagents & Conditions Outcome
1 Ethyl 2-aminobenzoate (0.3–0.4 mmol) Starting material
2 NBS (1–1.5 equiv), CAN or K2S2O8 (1.5–3 equiv) Bromination at 3-position
3 Solvent: Ethanol or other ROH (1.5–2 mL) Ester group maintained
4 Stirring at RT or 60 °C for 15–16 h Formation of Ethyl 2-amino-3-bromo-4-chlorobenzoate
5 Work-up: Evaporation, flash chromatography Purification to isolate product

This method yields the desired product with moderate to good yields (around 60–70%) and high regioselectivity due to the controlled reaction conditions and choice of oxidants.

Oxidative Halogenation Using Potassium Persulfate and DBDMH

An alternative approach uses DBDMH (1,3-dibromo-5,5-dimethylhydantoin) as the bromine source with potassium persulfate as the oxidant in alcohol solvents. This method is effective for introducing bromine atoms selectively on the aromatic ring under mild conditions.

Parameter Details
Starting material Ethyl 2-aminobenzoate
Brominating agent DBDMH (2 equiv)
Oxidant K2S2O8 (3 equiv)
Solvent Ethanol or other ROH (2 mL)
Temperature 60 °C
Time 16 hours
Atmosphere Air
Work-up Evaporation under reduced pressure, flash chromatography

This approach provides a clean reaction profile and good yields of the brominated product, suitable for scale-up and further functionalization.

Notes on Chlorination

The chlorination at the 4-position is often introduced in the starting material or via selective electrophilic aromatic substitution prior to bromination. The presence of the chlorine substituent influences the regioselectivity of bromination, favoring substitution at the 3-position due to electronic and steric effects.

Purification and Characterization

Post-reaction, the crude product is purified by flash column chromatography using silica gel with petroleum ether and ethyl acetate mixtures as eluents. Characterization includes:

Summary Data Table of Preparation Methods

Method Brominating Agent Oxidant Solvent Temp (°C) Time (h) Yield (%) Notes
NBS + CAN NBS Cerium ammonium nitrate Ethanol (ROH) RT 15 ~65 Mild, room temp, good regioselectivity
NBS + K2S2O8 NBS Potassium persulfate Ethanol (ROH) 60 16 ~70 Elevated temp, efficient bromination
DBDMH + K2S2O8 DBDMH Potassium persulfate Ethanol (ROH) 60 16 ~69 Alternative bromine source, clean reaction

Research Findings and Considerations

  • The use of NBS in combination with oxidants allows for selective bromination without affecting the amino group or ester functionality.
  • Reaction temperature and solvent choice critically influence the regioselectivity and yield.
  • Potassium persulfate is an effective oxidant that promotes radical bromination under mild conditions.
  • DBDMH offers a stable bromine source that can improve reaction cleanliness and yield.
  • Flash chromatography is essential for isolating pure this compound, as side products and unreacted starting materials may be present.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-bromo-4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Ammonia (NH3), amines, or other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-3-bromo-4-chlorobenzoate plays a significant role in the synthesis of bioactive compounds. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.

  • Antiparasitic Activity : Research has explored the compound's potential in treating kinetoplastid infections, which are significant health challenges due to limited therapeutic options. Studies have shown that derivatives of this compound can inhibit key enzymes involved in parasite metabolism, such as hexokinase, providing a pathway for developing new antiparasitic agents .
  • Binding Affinity Studies : The compound's amino group facilitates hydrogen bonding with active sites on proteins, enhancing its binding affinity to enzymes and receptors. This property is crucial for designing inhibitors that can effectively target specific biological pathways.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its unique functional groups allow chemists to modify its structure through various reactions, leading to the creation of novel compounds with desired properties.

The compound has been investigated for its role in enzyme interactions and protein-ligand binding studies. Its structural components suggest that it may exhibit significant biological activity through:

  • Enzyme Inhibition : this compound has been tested for its inhibitory effects on various enzymes, contributing to our understanding of enzyme kinetics and mechanisms .
  • Protein-Ligand Interactions : The compound's ability to bind to specific proteins makes it a valuable tool in biochemical assays aimed at elucidating the interactions between small molecules and biological macromolecules.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antiparasitic Drug Development : A study highlighted the optimization of benzamidobenzoic acid derivatives for antiparasitic activity, demonstrating that modifications to the this compound structure could enhance potency against parasites like Trypanosoma brucei .
  • Binding Affinity Assessments : Research has quantitatively assessed the binding affinity of this compound towards various biological targets using biochemical assays, providing insights into its therapeutic potential .
  • Synthetic Methodologies : Innovative synthetic routes have been developed to create derivatives of this compound, showcasing its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The presence of amino, bromo, and chloro groups allows it to form various interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, which contribute to its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analog: Methyl 2-amino-3-bromo-4-chlorobenzoate

The closest structural analog is Mthis compound, which differs only in the ester group (methyl instead of ethyl). This substitution impacts molecular weight, polarity, and predicted physicochemical properties.

Table 1: Predicted Collision Cross-Section (CCS) Values for Mthis compound
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 263.94216 144.5
[M+Na]⁺ 285.92410 148.3
[M+NH₄]⁺ 280.96870 149.1
[M-H]⁻ 261.92760 145.1

Source: Predicted data from .

Key Comparisons:

Molecular Weight and Polarity :

  • The ethyl derivative has a molecular weight 14 g/mol higher than the methyl analog due to the larger ester group. This increase is expected to marginally elevate CCS values for the ethyl compound, as larger molecules typically exhibit greater cross-sectional areas. For instance, the [M+H]⁺ adduct of the methyl analog has a CCS of 144.5 Ų ; the ethyl version’s CCS would likely range between 146–150 Ų , assuming similar adducts.

This difference could influence purification strategies or biological activity in drug discovery contexts.

Synthetic Utility: Both compounds lack reported literature or patent applications , suggesting they are novel intermediates. The amino and halogen substituents make them candidates for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), though reactivity differences may arise due to steric effects from the ethyl group.

Analytical Characterization: Tools like SHELX () are widely used for crystallographic analysis of small molecules .

Biological Activity

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrClNC_9H_8BrClN and features an ethyl ester group, an amino group, and halogen substituents (bromo and chloro). The presence of these functional groups enhances its interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound's binding affinity and specificity towards biological targets, potentially affecting molecular pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

  • Anticancer Activity : Similar compounds have shown promise in targeting antiapoptotic proteins such as Bcl-2, enhancing cytotoxicity against cancer cells. For instance, structure-activity relationship studies have demonstrated that modifications to the structure can significantly increase binding affinity to Bcl-2 proteins, suggesting that this compound may also possess anticancer properties .
  • Antibacterial and Anti-inflammatory Properties : Compounds with similar structures have been studied for their antibacterial and anti-inflammatory activities. The amino group often enhances interaction with biological targets, making it a candidate for further investigation in these areas.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 5-Amino-2-bromo-4-chlorobenzoateC9H8BrClNC_9H_8BrClNContains a different substitution pattern
Methyl 2-amino-4-bromo-5-fluorobenzoateC9H8BrFC_9H_8BrFContains fluorine instead of chlorine
Ethyl 2-amino-5-chloro-benzoateC9H10ClNC_9H_10ClNLacks bromine; only has chlorine substitution

This table illustrates how variations in substituents can impact the biological activity of related compounds.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that compounds similar to this compound can sensitize cancer cells to conventional therapies like cisplatin. This suggests a potential role for this compound in combination therapies for cancers characterized by overexpression of antiapoptotic proteins .
  • Enzyme Interactions : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to target sites, which could lead to therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-amino-3-bromo-4-chlorobenzoate in a laboratory setting?

  • Methodological Answer : A typical synthesis involves sequential functionalization of a benzoic acid derivative. For example, 3-bromo-4-chlorobenzoic acid (CAS 42860-10-6) can be esterified using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux to yield the ethyl ester. Subsequent nitration and reduction steps may introduce the amino group at the 2-position. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound . Alternative routes may utilize halogenated anisole derivatives (e.g., 3-bromo-4-chloroanisole, CAS 2732-80-1) as starting materials, followed by deprotection and functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) resolves substituent positions and confirms esterification. High-resolution mass spectrometry (HRMS) verifies molecular weight and halogen isotopic patterns. FT-IR identifies functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, NH₂ bending ~1600 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation/skin contact. The compound’s halogenated aromatic structure suggests potential toxicity; refer to safety data sheets (SDS) for analogous brominated/chlorinated benzoates (e.g., 4-bromo-2-chlorophenylacetic acid, CAS 916516-89-7) for hazard guidance. Waste must be segregated in halogenated solvent containers and processed by certified waste management services to prevent environmental release of persistent organic pollutants .

Q. How can researchers optimize the crystallization of this compound for X-ray studies?

  • Methodological Answer : Crystallization challenges arise from competing intermolecular interactions (e.g., hydrogen bonding vs. halogen-halogen contacts). Use graph set analysis (as per Etter’s formalism) to predict hydrogen-bonding motifs: the amino group may act as a donor, while ester carbonyls and halogens accept interactions. Slow diffusion of a non-polar solvent (e.g., hexane) into a dichloromethane solution often yields suitable crystals. Refinement via SHELXL (with TWIN/BASF commands) addresses twinning or disorder common in halogen-rich structures .

Q. What are the key intermediates in the derivatization of this compound for biological studies?

  • Methodological Answer : The amino group enables coupling reactions (e.g., amidation, Schiff base formation). For antimicrobial activity assays, intermediates like 3-bromo-4-chlorobenzophenone (synthesized via Friedel-Crafts acylation) or sulfonamide derivatives are common. Monitor reaction progress by TLC (silica gel, UV-active spots) and purify via recrystallization (ethanol/water) .

Advanced Questions

Q. How do steric and electronic effects of the 3-bromo and 4-chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-amino group creates steric hindrance, limiting Suzuki-Miyaura coupling at the 3-bromo position. Electronic effects from the electron-withdrawing Cl at C4 deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for Buchwald-Hartwig amination. Computational studies (DFT) can map charge distribution to predict regioselectivity. Contrast with less-hindered analogs (e.g., ethyl 4-bromo-3-methylbenzoate, CAS 148547-19-7) to isolate substituent effects .

Q. What strategies resolve contradictions in NMR data caused by dynamic exchange processes in solution?

  • Methodological Answer : Broadened or split peaks may arise from rotameric exchange of the ethyl ester or NH₂ group. Use variable-temperature NMR (VT-NMR, −40°C to 25°C in CD₂Cl₂) to slow exchange rates. For ambiguous assignments, synthesize a deuterated analog (e.g., CD₃CH₂ ester) or employ NOESY/ROESY to probe spatial proximity between substituents .

Q. How can researchers validate the purity of this compound when HPLC is unavailable?

  • Methodological Answer : Combine melting point analysis (sharp range within 1–2°C) with elemental analysis (C, H, N, Br, Cl) to confirm stoichiometry. For trace impurities, use 2D-TLC with dual solvent systems (e.g., hexane/EtOAc and CHCl₃/MeOH). Compare Rf values against known impurities (e.g., unreacted benzoic acid intermediates) .

Q. What mechanistic insights can be gained from studying the compound’s photodegradation under UV light?

  • Methodological Answer : Irradiate solutions in quartz cuvettes (λ = 254 nm) and monitor decay via UV-Vis spectroscopy (loss of aromatic π→π* transitions). LC-MS identifies degradation products (e.g., dehalogenated species or ester hydrolysis fragments). Kinetic modeling (pseudo-first-order) quantifies degradation rates, while EPR spectroscopy detects radical intermediates formed via homolytic C-Br bond cleavage .

Q. How does the crystal packing of this compound compare to halogen-rich analogs?

  • Methodological Answer :
    Analyze Hirshfeld surfaces to quantify intermolecular contacts. The 3-bromo substituent may participate in Type-II halogen···halogen interactions (Br···Cl, ~3.4 Å), while the amino group forms N-H···O hydrogen bonds with ester carbonyls. Compare to structures like methyl 3-bromo-4-formylbenzoate (CAS 90484-53-0), where formyl groups alter packing motifs. Use Mercury CSD software for statistical analysis of Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-bromo-4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3-bromo-4-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.